Cyclobutyl 3,4-difluorophenyl ketone
Overview
Description
Synthesis Analysis
The synthesis of cyclobutyl derivatives can be inferred from the methods described in the papers. For instance, the intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones catalyzed by boron trifluoride etherate suggests a potential pathway for synthesizing complex cyclobutyl-containing compounds . Additionally, the Lewis acid-catalyzed reactions and the use of cyclopropanol intermediates for the synthesis of fluorinated ketones provide a foundation for the synthesis of difluorinated cyclobutyl ketones .
Molecular Structure Analysis
The molecular structure of cyclobutyl 3,4-difluorophenyl ketone would likely be influenced by the presence of the difluorophenyl group. The papers discuss the stabilization of carbocations by alpha-fluorines, which could be relevant to the stability and reactivity of the ketone's molecular structure . The regioselectivity and diastereoselectivity observed in the synthesis of related compounds also suggest that the molecular structure of cyclobutyl 3,4-difluorophenyl ketone could be influenced by similar factors .
Chemical Reactions Analysis
The chemical reactivity of cyclobutyl 3,4-difluorophenyl ketone can be extrapolated from the reactions described in the papers. For example, the Friedel-Crafts-type cyclization of difluorovinyl ketones indicates that the difluorophenyl group could undergo similar electrophilic aromatic substitution reactions . The use of proline-catalyzed aldol reactions for the synthesis of cyclobutyl derivatives also suggests possible pathways for forming carbon-carbon bonds involving the ketone .
Physical and Chemical Properties Analysis
While the physical and chemical properties of cyclobutyl 3,4-difluorophenyl ketone are not directly discussed, the properties of related compounds provide some context. The papers describe the synthesis of trifluoromethylated compounds and the influence of fluorine atoms on the stability and reactivity of the molecules . The presence of fluorine atoms in the cyclobutyl 3,4-difluorophenyl ketone would likely affect its physical properties, such as boiling point and solubility, as well as its chemical reactivity.
Scientific Research Applications
Catalyst in Dehydrogenative Silylation
Cyclobutyl 3,4-difluorophenyl ketone has been studied as part of a catalyst system in dehydrogenative silylation reactions. The use of methylplatinum triflate coordinated with specific cyclobutene derivatives has proven effective in promoting the silylation of ketones to yield silyl enol ethers with high selectivity and yield (Ozawa et al., 2001).
Insight into Electrophilicity and Bond Character
Research involving cyclobutyl ketones, similar in structure to Cyclobutyl 3,4-difluorophenyl ketone, has provided valuable insights into the electrophilicity of the carbonyl group and the bond character within these molecules. Detailed NMR studies have helped in understanding the conjugation and charge distribution, which play a crucial role in the reactivity and stability of these compounds (Frimer et al., 2003).
Synthesis of Cyclobutyl Derivatives
Methods for synthesizing cyclobutyl derivatives, similar to Cyclobutyl 3,4-difluorophenyl ketone, are highly sought after in medicinal chemistry due to the unique, strained structure of the cyclobutane scaffold. Research has shown the effectiveness of using cobalt catalysis for acylation reactions, providing access to novel cyclobutyl ketones (Wierzba et al., 2021).
Ring Expansion in Synthesis
Studies have demonstrated the utility of Cyclobutyl 3,4-difluorophenyl ketone derivatives in the synthesis of heterocyclic compounds. This involves the use of acid-catalyzed ring expansion techniques to create a diverse range of carbo- and heterocyclic compounds (Bernard et al., 2007).
Safety And Hazards
Future Directions
The future directions for “Cyclobutyl 3,4-difluorophenyl ketone” and similar compounds involve further exploration of their synthesis methods and potential applications in medicinal chemistry . The development of novel methods for the diastereocontrolled synthesis of these compounds is a key area of interest .
properties
IUPAC Name |
cyclobutyl-(3,4-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKGMUCWRQBMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642552 | |
Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4-difluorophenyl ketone | |
CAS RN |
898791-28-1 | |
Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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